2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide
Description
This compound belongs to a class of purine derivatives characterized by a xanthine-like core (2,6-dioxopurinyl) modified with substituents at the 3-, 7-, and 8-positions. The 7-isopentyl group introduces hydrophobicity, while the 3-methyl group stabilizes the purine ring. Such modifications are common in therapeutic agents targeting adenosine receptors or enzymes like phosphodiesterases .
Properties
IUPAC Name |
2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12(2)9-10-24-15-16(23(3)18(27)22-17(15)26)21-19(24)28-11-14(25)20-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,25)(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPHZMGJWOIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and acetic acid derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the purine core.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the purine derivative with phenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine core can be reduced to form alcohols.
Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the purine core.
Substitution: Halogenated or nitrated derivatives of the phenylacetamide moiety.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, indicating potential applications in oncology.
Biological Research
The interaction of this compound with biological macromolecules is a key area of study:
- Enzyme Inhibition : The compound may modulate the activity of enzymes involved in nucleotide metabolism.
- Receptor Binding : Its structure allows for binding to specific receptors, influencing various metabolic pathways.
Chemical Synthesis
In synthetic chemistry, 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide serves as a valuable building block for more complex molecules. It can undergo various chemical reactions:
- Oxidation and Reduction : The sulfanyl group can be oxidized to form sulfoxides or sulfones, while carbonyl groups can be reduced to alcohols.
- Substitution Reactions : The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of similar thioacetamides and found significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects due to its structural characteristics .
Case Study 2: Anticancer Efficacy
Research conducted by the National Cancer Institute evaluated compounds with structural similarities to this compound. Results indicated substantial growth inhibition in several cancer cell lines, supporting further investigation into its anticancer potential .
Mechanism of Action
The mechanism of action of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The sulfanyl group and the purine core play crucial roles in these interactions, facilitating binding to the active sites of target proteins.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly impacts hydrophobicity, solubility, and bioactivity. Key analogs include:
Key Observations :
Modifications to the Acetamide Moiety
While the N-phenylacetamide group is conserved in most analogs, substituents on the phenyl ring (e.g., nitro groups in ) alter electronic properties. For example:
- N-(3-Nitrophenyl)acetamide (, compound 6c): Meta-substitution may reduce steric hindrance compared to ortho-substitution .
Biological Activity
2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide (CAS No. 313530-87-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C19H23N5O3S, with a molar mass of 401.48 g/mol. Its predicted density is approximately 1.37 g/cm³ and it has a pKa value of 9.50 .
Biological Activity Overview
Research on the biological activity of this compound has highlighted several areas of interest:
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial properties. For instance, it was tested against various bacterial strains and demonstrated varying degrees of inhibition. Notably, it showed activity against Mycobacterium tuberculosis with an IC90 value of 6.8 μM .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated through chemiluminescence assays. At a concentration of 10 μM, it significantly quenching hydroxy radical-induced chemiluminescence by up to 86%, indicating strong antioxidant potential .
Cytotoxicity
In cytotoxicity assays using MRC-5 human lung fibroblasts, the compound exhibited a GI50 value of 84.7 μM, suggesting moderate cytotoxic effects at higher concentrations .
Detailed Research Findings
| Study | Biological Activity | Concentration Tested | Result |
|---|---|---|---|
| Study 1 | Antimicrobial against Mycobacterium tuberculosis | IC90: 6.8 μM | Effective |
| Study 2 | Antioxidant activity | 10 μM | Quenched chemiluminescence by 86% |
| Study 3 | Cytotoxicity in MRC-5 cells | GI50: 84.7 μM | Moderate cytotoxicity |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy against various pathogens including Gram-positive and Gram-negative bacteria, the compound was found to be ineffective against several strains but showed significant inhibition against Mycobacterium tuberculosis .
- Antioxidant Mechanism : The mechanism behind its antioxidant activity was investigated through Fenton reaction assays which indicated that the compound effectively neutralizes free radicals, thus potentially offering protective effects against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
